![molecular formula C15H16N2O5 B2463922 Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 341967-20-2](/img/structure/B2463922.png)

Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

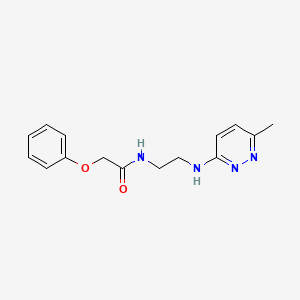

Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a synthetic compound . It is also known as ethyl olivetolate.

Molecular Structure Analysis

The molecular formula of this compound is C15H16N2O5 . The InChI code is 1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.3 . It is a solid . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

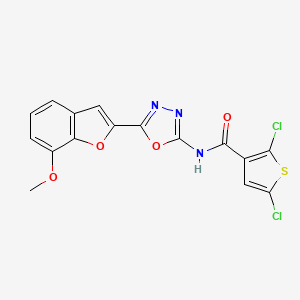

1. Heterocyclic Synthesis

Ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates were prepared and treated with ammonia, primary amines, or hydrazine to give 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives. These derivatives were obtained by reacting ethyl bromoacetate with 1,5-dibenzylidenecarbonohydrazide sodium salt (Milcent, Barbier, Yver, & Mazouz, 1991).

2. Antioxidant Activities

Ethyl acetate and n-butanol fractions of walnut kernels showed DPPH scavenging activities. Ethyl gallate, among other phenolic compounds, was isolated and identified in Juglans regia, contributing to its antioxidant activities (Zhang, Liao, Moore, Wu, & Wang, 2009).

3. Catalysis in Asymmetric Michael Reactions

1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, a chiral framework for 2-(1-benzyl-2-hydroxyethyl)imino-1,3-dimethylimidazolidine, showed catalysis ability in asymmetric Michael reactions involving t-butyl diphenyliminoacetate and ethyl acrylate (Ryoda, Yajima, Haga, Kumamoto, Nakanishi, Kawahata, Yamaguchi, & Ishikawa, 2008).

4. Ionic Liquid-Catalyzed Synthesis

1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) was a catalyst for the synthesis of 2-aryl-4,5-diphenyl imidazoles, showing advantages like avoiding harmful catalysts and high yields (Zang, Su, Mo, Cheng, & Jun, 2010).

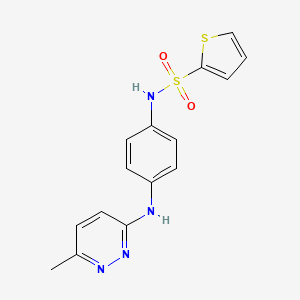

5. Synthesis of Pyridazinone Derivatives

(E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate was synthesized and characterized, contributing to the study of pyridazinone derivatives (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

6. Synthesis of Polyfunctionally Substituted Derivatives

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

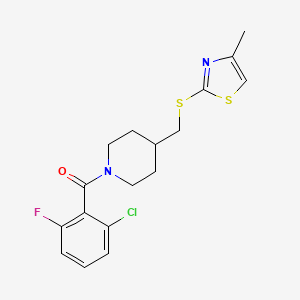

7. Transesterification/Acylation Reactions

N-Heterocyclic carbenes, including imidazol-2-ylidenes, were efficient catalysts in transesterification, mediating acylation of alcohols with enol acetates at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).

8. Aldose Reductase Inhibition

3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids showed inhibitory activity against aldose reductase, with potential therapeutic implications (Ishii, Kotani, Nagaki, Shibayama, Toyomaki, Okukado, Ienaga, & Okamoto, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[3-[(3-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-3-22-12(18)9-17-14(20)13(19)16(15(17)21)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLNMKBIFHNSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)

![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)

![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2463848.png)

![8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463855.png)

![(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2463856.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2463857.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2463861.png)

![N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2463862.png)